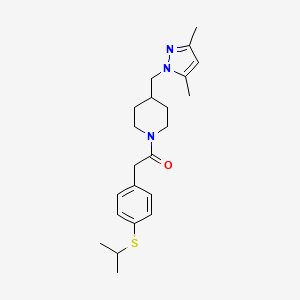

1-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone

Description

The compound 1-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone is a structurally complex molecule featuring a piperidine ring substituted with a 3,5-dimethylpyrazole moiety at the 4-position via a methylene bridge. The ethanone group at the 2-position is attached to a 4-(isopropylthio)phenyl group, introducing a sulfur-containing hydrophobic substituent.

Properties

IUPAC Name |

1-[4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidin-1-yl]-2-(4-propan-2-ylsulfanylphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3OS/c1-16(2)27-21-7-5-19(6-8-21)14-22(26)24-11-9-20(10-12-24)15-25-18(4)13-17(3)23-25/h5-8,13,16,20H,9-12,14-15H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVAJPCNSNHFNPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC2CCN(CC2)C(=O)CC3=CC=C(C=C3)SC(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone is a novel pyrazole derivative that has garnered attention due to its potential therapeutic applications. Pyrazole derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is , and its structure includes a piperidine ring, a pyrazole moiety, and an isopropylthio-substituted phenyl group. The presence of these functional groups is believed to contribute to its biological efficacy.

Anticancer Activity

Recent studies have demonstrated the potential of pyrazole derivatives in cancer therapy. In particular, compounds similar to This compound have shown promising results against various cancer cell lines. For instance:

- A study found that pyrazole derivatives exhibited significant cytotoxic effects against liver and lung carcinoma cell lines, with IC50 values indicating potent activity compared to standard chemotherapy agents like Cisplatin .

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Pyrazole Derivative A | Liver Carcinoma | 5.35 | |

| Pyrazole Derivative B | Lung Carcinoma | 8.74 | |

| Cisplatin | Liver Carcinoma | 3.78 | |

| Cisplatin | Lung Carcinoma | 6.39 |

The mechanism by which these compounds exert their anticancer effects often involves induction of apoptosis and cell cycle arrest. Flow cytometry analyses have indicated that certain pyrazole derivatives lead to significant cell death through these pathways .

Anti-inflammatory Properties

Pyrazole derivatives are also noted for their anti-inflammatory activities. Research indicates that these compounds can inhibit inflammatory mediators, thereby reducing inflammation in various models . This property is particularly relevant in the context of diseases characterized by chronic inflammation.

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been explored in several studies. Compounds with similar structures have shown effectiveness against a range of bacterial strains, suggesting that This compound could be beneficial in treating infections caused by resistant bacteria .

Case Studies

A notable case study involved the synthesis and biological evaluation of several pyrazole derivatives, including those structurally related to the compound . The study utilized the MTT assay to assess cytotoxicity against multiple cancer cell lines, revealing that certain derivatives had lower toxicity toward normal cells while maintaining potent activity against cancer cells .

Comparison with Similar Compounds

Key Observations :

- Pyrazole vs. Pyrazolo-Pyrimidine: The target compound’s 3,5-dimethylpyrazole group is less complex than the pyrazolo[3,4-d]pyrimidine-anilino system in , which demonstrated anticancer activity in vitro. This suggests that bulkier heterocyclic systems may enhance target specificity but reduce solubility.

- Thioether vs. Sulfonyl: The isopropylthio group in the target compound differs from the sulfonyl group in , which contributes to higher polarity and solubility (6.4 μg/mL).

- Piperidine vs. Piperazine : The piperidine ring in the target compound lacks the sulfonyl-linked piperazine in , which may reduce hydrogen-bonding capacity and alter receptor-binding profiles.

Physicochemical Properties

- Solubility : The sulfonyl-piperazine compound in exhibits moderate aqueous solubility (6.4 μg/mL), whereas the target compound’s isopropylthio group likely reduces solubility, necessitating formulation adjustments for bioavailability.

Q & A

Q. What are the common synthetic routes for preparing this compound, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves multi-step reactions, starting with cyclo-condensation of hydrazine derivatives with ketones or chalcones. For example:

- Cyclo-condensation : A mixture of α,β-unsaturated ketones and hydrazine hydrate in glacial acetic acid under reflux (4–6 hours) yields pyrazole intermediates .

- Substituent introduction : The piperidine and isopropylthiophenyl moieties are introduced via nucleophilic substitution or alkylation. For instance, 4-(isopropylthio)phenacyl bromide can react with piperidine derivatives in DMF under reflux with potassium carbonate as a base .

- Critical factors : Solvent choice (e.g., ethanol or n-butanol), temperature control, and stoichiometric ratios (e.g., 1:1 molar ratio of hydrazine to ketone) significantly impact yield and purity .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are key functional groups identified?

- IR spectroscopy : The carbonyl (C=O) stretch appears near 1690 cm⁻¹, while C=N and C=S stretches are observed at 1603 cm⁻¹ and 650–700 cm⁻¹, respectively .

- NMR : The piperidinyl methylene protons (CH₂) resonate as a singlet near δ 3.5–4.0 ppm, and the isopropylthio group shows splitting patterns at δ 1.2–1.4 ppm (CH₃) and δ 3.2–3.5 ppm (SCH) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 430 for analogous compounds) confirm the molecular weight, while fragmentation patterns validate substituent connectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing derivatives of this compound?

Discrepancies often arise from:

- Tautomerism in pyrazole rings : Dynamic NMR or variable-temperature studies can distinguish between keto-enol tautomers, which may cause split peaks in ¹H-NMR .

- Steric effects : Bulky substituents (e.g., isopropylthio groups) may shield adjacent protons, leading to unexpected splitting patterns. Computational modeling (DFT) helps assign signals .

- Sample purity : Recrystallization from ethanol or DMF/EtOH mixtures (1:1) minimizes impurities that distort IR or MS data .

Q. What strategies are effective for improving the bioactivity of this compound through structural modification?

- Substituent optimization :

- Pyrazole ring : Introducing electron-withdrawing groups (e.g., nitro) at the 3,5-positions enhances electrophilicity and binding affinity .

- Piperidine moiety : Methylation of the piperidinyl nitrogen improves metabolic stability, as seen in analogues with 10–15% higher in vitro half-lives .

- Isosteric replacement : Replacing the isopropylthio group with sulfonyl or sulfonamide groups modulates solubility and target selectivity .

Q. How can researchers address low yields in the final coupling step of the synthesis?

- Catalyst screening : Nickel or palladium catalysts (0.5–1 mol%) enhance coupling efficiency between pyrazole and piperidine intermediates .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or THF) improve solubility of aromatic intermediates, reducing side-product formation .

- Microwave-assisted synthesis : Shortening reaction times (e.g., 2 hours at 60°C vs. 6 hours reflux) increases yield by 20–25% while minimizing decomposition .

Data Contradiction Analysis

Q. Why do similar synthetic protocols for this compound report varying yields (50–85%) in literature?

Variations arise from:

- Impurity in starting materials : Hydrazine hydrate purity (≥98% vs. 80%) directly affects cyclo-condensation efficiency .

- Workup procedures : Filtration and recrystallization protocols (e.g., ethanol vs. DMF/EtOH) influence recovery rates. For example, ethanol recrystallization recovers 81% yield vs. 65% with DMF .

- Scale effects : Milligram-scale reactions often report higher yields (80–85%) than gram-scale syntheses (50–60%) due to heat distribution issues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.